molecular formula C21H24N4O B11450940 2-(4-methylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

2-(4-methylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11450940
M. Wt: 348.4 g/mol
InChI Key: UZYZOVPNRNRGIM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYLPIPERAZIN-1-YL)-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a phenylethenyl group, and a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPIPERAZIN-1-YL)-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroquinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylethenyl Group: This step often involves a Heck reaction, where a palladium catalyst is used to couple a phenyl halide with an alkene.

    Attachment of the Methylpiperazine Moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the quinazolinone core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPIPERAZIN-1-YL)-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring or the phenylethenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, reduced tetrahydroquinazolinones, and substituted piperazine compounds.

Scientific Research Applications

2-(4-METHYLPIPERAZIN-1-YL)-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPIPERAZIN-1-YL)-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-AMINE: A simpler compound with a similar piperazine moiety.

    2-(4-METHYLPIPERAZIN-1-YL)ACETONITRILE: Another related compound used in cyanation reactions.

Uniqueness

What sets 2-(4-METHYLPIPERAZIN-1-YL)-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H24N4O/c1-24-9-11-25(12-10-24)21-22-15-18-19(23-21)13-17(14-20(18)26)8-7-16-5-3-2-4-6-16/h2-8,15,17H,9-14H2,1H3/b8-7+

InChI Key

UZYZOVPNRNRGIM-BQYQJAHWSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.